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Compound of Interest

Compound Name: NOSO-502

Cat. No.: B12404061 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on optimizing dosing regimens for the novel antibiotic NOSO-502 in

preclinical studies.

Frequently Asked Questions (FAQs)
1. What is the mechanism of action of NOSO-502?

NOSO-502 is a first-in-class odilorhabdin antibiotic that inhibits bacterial protein synthesis.[1][2]

[3] It exerts its antibacterial effect by binding to the bacterial ribosome, a novel mechanism of

action that makes it effective against a range of pathogens, including those resistant to other

antibiotic classes.[4][5][6]

2. What is the spectrum of activity for NOSO-502?

NOSO-502 has demonstrated potent in vitro activity against Gram-negative bacteria,

particularly Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae.[7][8] It is

also effective against carbapenem-resistant Enterobacteriaceae (CRE) and strains resistant to

colistin.[2][4][5][6] Its activity against Pseudomonas aeruginosa and Acinetobacter baumannii is

limited.[7] For Gram-positive bacteria, it is more active against staphylococci than enterococci

or streptococci.[7]

3. What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for NOSO-502?
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The primary PK/PD index that correlates with the efficacy of NOSO-502 is the Area Under the

Curve to Minimum Inhibitory Concentration ratio (AUC/MIC).[9][10] This indicates that the total

drug exposure over a dosing interval is the key determinant of its antibacterial effect.

4. What are typical Minimum Inhibitory Concentration (MIC) values for NOSO-502?

MIC values for NOSO-502 against standard Enterobacteriaceae strains and carbapenem-

resistant isolates generally range from 0.5 to 4 µg/ml.[4][5][6][11]

5. Have dose fractionation studies been conducted for NOSO-502?

Yes, dose fractionation studies have been performed in neutropenic murine thigh infection

models.[9][10] These studies have helped to determine that AUC/MIC is the driver of efficacy.

[9][10] Some in vitro and in vivo studies have suggested that more frequent dosing (e.g., 6-

hourly) may result in greater bacterial clearance for K. pneumoniae compared to 12- or 24-

hourly dosing.[1][12][13]

6. What are some reported effective doses of NOSO-502 in preclinical models?

Effective doses of NOSO-502 have been established in various mouse infection models:

Systemic Infection (E. coli): A 50% effective dose (ED50) of 3.5 mg/kg has been reported.

Doses of 2.6, 3.8, and 5.9 mg/kg resulted in 1-, 2-, and 3-log reductions in blood bacterial

burden, respectively.[4][6][7] Complete survival was achieved with doses as low as 4 mg/kg

against an NDM-1 producing E. coli strain.[4][6][7]

Urinary Tract Infection (E. coli): A dose of 24 mg/kg led to significant reductions in bacterial

burden in the urine, bladder, and kidneys.[4][5][6]

7. What is the known safety profile of NOSO-502 from preclinical studies?

In vitro studies have shown a favorable safety profile for NOSO-502. No cytotoxicity against

human cell lines (HepG2, HK-2, HRPTEpiC), no inhibition of hERG or Nav1.5 channels, and no

genotoxicity have been observed at concentrations up to 512 µM.[4][5][6][11]
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Issue Possible Cause Recommended Action

High variability in efficacy data

between animals.

Inconsistent drug

administration (e.g.,

subcutaneous leakage).

Animal-to-animal variation in

drug metabolism or clearance.

Ensure proper training on the

administration technique.

Increase the number of

animals per group to improve

statistical power. Consider

monitoring plasma drug

concentrations to correlate

exposure with efficacy.

Lower than expected efficacy

despite using a previously

reported effective dose.

The bacterial strain used has a

higher MIC than the reference

strains. The infection model is

more severe than those in

published studies.

Determine the MIC of NOSO-

502 for the specific bacterial

strain being used. Adjust the

dose to achieve the target

AUC/MIC ratio. Consider a

dose-ranging study to

determine the optimal dose for

your specific model.

Signs of toxicity at higher

doses.

Although in vitro safety is

good, high in vivo

concentrations might lead to

unforeseen toxicity.

Perform a maximum tolerated

dose (MTD) study to establish

the upper limit for safe dosing.

Monitor animals closely for any

adverse effects. If toxicity is

observed, consider

fractionating the total daily

dose into more frequent,

smaller doses.

Difficulty in achieving target

AUC/MIC values.

Rapid clearance of the

compound in the animal

model. Poor bioavailability with

the chosen route of

administration.

Characterize the

pharmacokinetics of NOSO-

502 in your specific animal

model and strain. Consider

alternative routes of

administration or the use of a

vehicle that could prolong the

drug's half-life.
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Data Presentation
Table 1: In Vitro Activity of NOSO-502 against Selected Bacterial Species

Organism MIC Range (µg/ml) Reference

Escherichia coli 0.5 - 4 [7]

Klebsiella pneumoniae 0.5 - 4 [7]

Enterobacter spp. 1 - 2 [8]

Citrobacter spp. 1 - 2 [8]

Stenotrophomonas maltophilia 0.5 - 4 [7]

Pseudomonas aeruginosa >64 [7]

Acinetobacter baumannii >64 [7]

Staphylococcus aureus 1 - 8 [7]

Table 2: In Vivo Efficacy of NOSO-502 in Murine Infection Models
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Infection
Model

Pathogen
Dosing
Regimen

Efficacy
Endpoint

Result Reference

Systemic

Infection

E. coli EN122

(ESBL)
Single dose ED50 3.5 mg/kg [4][6]

Systemic

Infection

E. coli EN122

(ESBL)
Single dose

Log reduction

in blood CFU

1-log at 2.6

mg/kg, 2-log

at 3.8 mg/kg,

3-log at 5.9

mg/kg

[4][6]

Systemic

Infection

E. coli ATCC

BAA-2469

(NDM-1)

Starting at 4

mg/kg
Survival 100% [4][6]

Urinary Tract

Infection
E. coli UTI89 24 mg/kg

Log reduction

in CFU/ml

Urine: 2.39,

Bladder:

1.96, Kidney:

1.36

[4][5][6]

Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination

A detailed protocol for determining the MIC of NOSO-502 should follow the guidelines

established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.

2. Murine Neutropenic Thigh Infection Model

This model is crucial for determining the in vivo efficacy and the PK/PD driver of new

antibiotics.

Animal Model: Typically, female ICR or CD-1 mice are used.

Immunosuppression: Mice are rendered neutropenic by the administration of

cyclophosphamide.
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Inoculation: A standardized inoculum of the test organism (e.g., E. coli, K. pneumoniae) is

injected into the thigh muscle.

Treatment: NOSO-502 is administered at various doses and schedules (e.g., single dose,

fractionated doses) via a relevant route (e.g., subcutaneous).

Endpoint: At a predetermined time point (e.g., 24 hours post-infection), the thigh muscles are

harvested, homogenized, and plated to determine the number of colony-forming units (CFU).

Data Analysis: The change in bacterial load (log10 CFU/thigh) is calculated relative to the

bacterial load at the start of therapy.

3. Pharmacokinetic (PK) Studies

Animal Model: CD-1 mice or Sprague-Dawley rats are commonly used.

Dosing: A single intravenous or subcutaneous dose of NOSO-502 is administered.

Sampling: Blood samples are collected at multiple time points post-dose.

Analysis: Plasma concentrations of NOSO-502 are determined using a validated analytical

method (e.g., LC-MS/MS).

Data Analysis: PK parameters such as half-life, volume of distribution, clearance, and AUC

are calculated using appropriate software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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